2-Methoxy-4-(1-methoxyvinyl)-6-methyl-3-nitropyridine is an organic compound belonging to the class of nitropyridines. This compound features a pyridine ring substituted with methoxy and nitro groups, which contribute to its chemical properties and potential applications in various scientific fields. The molecular formula for this compound is , and it has a molecular weight of approximately 224.22 g/mol.
The compound is not widely available in commercial databases, but it can be synthesized through various chemical processes. It has been referenced in patents and chemical literature, indicating its relevance in pharmaceutical research and development.
2-Methoxy-4-(1-methoxyvinyl)-6-methyl-3-nitropyridine is classified as a heterocyclic organic compound due to the presence of the nitrogen atom in the pyridine ring. It also falls under the category of nitro compounds due to the nitro group attached to the aromatic system.
The synthesis of 2-Methoxy-4-(1-methoxyvinyl)-6-methyl-3-nitropyridine can be achieved through several methods, primarily involving the functionalization of pyridine derivatives.
Methods:
The synthesis typically requires controlled conditions, including temperature management and the careful selection of solvents to ensure high yields and purity of the final product.
The molecular structure of 2-Methoxy-4-(1-methoxyvinyl)-6-methyl-3-nitropyridine features a pyridine ring with various substituents:
CC(=C(C)OC)C1=NC(=C(C)C(=O)N)=N1
.The reactivity of 2-Methoxy-4-(1-methoxyvinyl)-6-methyl-3-nitropyridine is influenced by its functional groups:
Reactions involving this compound can be optimized by adjusting solvent systems and reaction conditions to favor desired pathways while minimizing side reactions.
The mechanism of action for compounds like 2-Methoxy-4-(1-methoxyvinyl)-6-methyl-3-nitropyridine often involves interactions with biological targets such as enzymes or receptors:
Experimental studies are necessary to elucidate specific mechanisms, including kinetic studies and binding assays.
Understanding the physical and chemical properties of 2-Methoxy-4-(1-methoxyvinyl)-6-methyl-3-nitropyridine is crucial for its application:
These properties influence handling, storage, and application in laboratory settings.
2-Methoxy-4-(1-methoxyvinyl)-6-methyl-3-nitropyridine has potential applications in:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7